Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate is a synthetic organic compound. It features a benzoxazole ring, a piperidine ring, and an ester functional group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: Starting from 4-methyl-2-aminophenol, cyclization with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: Introduction of the piperidine ring through nucleophilic substitution reactions.
Esterification: Formation of the ester group by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Final Coupling: Coupling the benzoxazole and piperidine intermediates under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the benzoxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate: Unique due to its specific combination of functional groups and ring structures.
Other Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents or additional functional groups.
Piperidine Derivatives: Compounds featuring the piperidine ring but lacking the benzoxazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-3-5-14-17(12)19-18(24-14)13-8-10-20(11-9-13)15(21)6-7-16(22)23-2/h3-7,13H,8-11H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYGDBBSILZEV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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